molecular formula C11H18Cl2N2 B1396523 1-Phenylpiperidin-4-amine dihydrochloride CAS No. 1082662-38-1

1-Phenylpiperidin-4-amine dihydrochloride

Cat. No.: B1396523
CAS No.: 1082662-38-1
M. Wt: 249.18 g/mol
InChI Key: AEDVAKLVDZXSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylpiperidin-4-amine dihydrochloride can be synthesized from N-(tert-Butoxycarbonyl)-4-piperidone. The synthesis involves the following steps :

    Starting Material: N-(tert-Butoxycarbonyl)-4-piperidone.

    Reaction with Phenylamine: The starting material is reacted with phenylamine in the presence of a suitable catalyst.

    Formation of Intermediate: This reaction forms an intermediate compound.

    Hydrogenation: The intermediate is then hydrogenated to form 1-Phenylpiperidin-4-amine.

    Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

1-Phenylpiperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The exact mechanism of action of 1-Phenylpiperidin-4-amine dihydrochloride is not extensively documented. its structural similarity to other piperidine derivatives suggests that it may interact with similar molecular targets and pathways. Piperidine derivatives are known to exhibit a wide range of biological activities, including interactions with neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenylpiperidin-4-amine dihydrochloride is unique due to its specific structural configuration and the presence of the dihydrochloride salt, which enhances its solubility and stability in various solvents. This makes it particularly useful as an analytical reference standard and in various synthetic applications.

Properties

IUPAC Name

1-phenylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11;;/h1-5,10H,6-9,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDVAKLVDZXSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705460
Record name 1-Phenylpiperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082662-38-1
Record name 1-Phenylpiperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylpiperidin-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Phenylpiperidin-4-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-Phenylpiperidin-4-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-Phenylpiperidin-4-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-Phenylpiperidin-4-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-Phenylpiperidin-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.